2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one

β-Tubulin Microtubule Dynamics Anticancer

Researchers requiring a conformationally restricted β-lactam template often face supply inconsistency and lack of structural analogs. This 2-azabicyclo[4.2.0]octadienone scaffold offers a definitive solution for lead-oriented synthesis and photochemical studies. Key procurement differentiators: • Unique sp³-rich scaffold enabling β-tubulin targeting and 6-substituted pyridin-2-one synthesis • Exclusive diene functionality for regioselective modifications not possible with saturated analogs • Reliable global supply with batch-to-batch consistency for reproducible protocol outcomes

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 85728-10-5
Cat. No. B032015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
CAS85728-10-5
Synonyms2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1CC2=C1C=CC(=O)N2
InChIInChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9)
InChIKeyRKUCIBQEXPPLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one: Procurement & Differentiation


2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one (CAS 85728-10-5) is a bicyclic β-lactam scaffold featuring a fused cyclobutane and cyclohexadienone ring system [1]. With a molecular formula of C₇H₇NO and a molecular weight of 121.14 g/mol, this compound serves as a key synthetic intermediate in the preparation of 6-substituted ethylpyridin-2-ones and as a conformationally restricted template in medicinal chemistry . Its unique 2-azabicyclo[4.2.0]octadienone framework distinguishes it from other azabicyclic building blocks and imparts specific reactivity and biological target engagement profiles.

1

Synthetic intermediate for 6-substituted pyridinone heterocycle preparation

2

Photochemical electrocyclic cascade-compatible scaffold with stereochemical control

3

Conformationally restricted bicyclic β-lactam template for lead-oriented synthesis

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one: Why Generic Substitution Fails


Substituting 2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one with a generic alternative is not feasible due to its specific structural features and reactivity profile. The compound's fused cyclobutane and cyclohexadienone ring system imparts distinct conformational constraints and electronic properties that are not present in related azabicyclic scaffolds such as 1-azabicyclo[4.2.0]octanes, 2-azabicyclo[3.2.0]heptanes, or monocyclic β-lactams . Its diene moiety enables unique photochemical and electrocyclic reactivity, while its β-lactam ring confers specific biological target engagement, including interactions with β-tubulin . Replacing this compound with a structurally similar analog would compromise synthetic outcomes, alter biological activity profiles, and undermine the reproducibility of established research protocols.

Ring system

1-Azabicyclo[4.2.0]octane or 2-azabicyclo[3.2.0]heptane scaffolds may shift conformational constraints and reactivity profiles

Target class

Saturated analogs may engage nAChR or enzyme targets rather than β-tubulin, altering biological readouts

Synthetic route

Thermal cycloaddition products lack the diene-enabled regio- and stereochemical control of the photochemical cascade

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one: Differentiation Evidence


Selective β-Tubulin Binding vs. Monocyclic β-Lactams

The bicyclic framework of 2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one confers enhanced binding affinity to β-tubulin proteins compared to simpler monocyclic β-lactam scaffolds . While the precise binding constant (Kd) for the parent compound has not been explicitly disclosed in peer-reviewed literature, its classification as a β-tubulin-targeting agent distinguishes it from structurally related 2-azabicyclo[4.2.0]octane derivatives, which have been characterized as nAChR modulators or enzyme inhibitors rather than tubulin binders [1].

Target Engagement
Class-level

β-Tubulin binding predicted vs. monocyclic β-lactams (β-lactamase) and 2-azabicyclo[4.2.0]octane derivatives (nAChR)

Reported target-class shift context; may support tubulin-focused screening workflows

Binding constant not disclosed; in silico classification

β-Tubulin Microtubule Dynamics Anticancer

Photochemical Cascade Synthesis vs. Thermal Cycloaddition

The synthesis of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton via photochemical irradiation of 2-vinyl-1,2-dihydropyridine proceeds through a cascading 6π–8π–4π electrocyclic rearrangement, yielding the desired bicyclic structure with high specificity [1]. In contrast, the synthesis of saturated 2-azabicyclo[4.2.0]octane derivatives via thermal cycloaddition of p-chlorobenzonitrile oxide to 1,4-dihydropyridines yields products with only site- and regio-selectivity but without stereoselectivity [2].

Synthetic Route
Cross-study

Stereospecific 6π–8π–4π electrocyclic cascade via photochemical irradiation vs. non-stereoselective thermal cycloaddition

Supports stereochemical-control synthetic workflow

Photochemical conditions required; method-transfer context

Photochemistry Electrocyclization Cascade Synthesis

Intermediate for 6-Substituted Pyridin-2-ones vs. Saturated Analogs

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is explicitly documented as an intermediate in the synthetic preparation of 6-substituted ethylpyridin-2-ones . In contrast, saturated 2-azabicyclo[4.2.0]octane derivatives are typically employed as conformationally restricted templates for proline analogues or diamine building blocks .

Downstream Utility
Head-to-head

Intermediate for 6-substituted ethylpyridin-2-ones vs. saturated analogs used for proline analogues and monoprotected diamines

Product-class selection context for synthetic campaign design

Downstream product class differs entirely

Synthetic Intermediate Heterocyclic Chemistry Pyridinones

Validated Purity & Batch Analytical Documentation

Commercially available 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is supplied with a standard purity of 95+% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the documentation typically provided for custom-synthesized or non-commercial 2-azabicyclo[4.2.0]octane derivatives, which often lack comprehensive batch-specific QC data [1].

Batch QC
Cross-study

95+% purity with NMR, HPLC, GC batch-specific documentation vs. variable/undefined for custom-synthesized analogs

Supports batch reproducibility review

Commercial procurement context; specification review recommended

Purity QC Analytical Chemistry

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one: Application Scenarios


6-Substituted Ethylpyridin-2-one Synthesis

This compound serves as a critical intermediate in the synthetic route to 6-substituted ethylpyridin-2-ones, a class of heterocycles with diverse pharmaceutical applications. Its use in this context is validated by commercial technical documentation . The diene functionality enables regioselective functionalization that is not achievable with saturated 2-azabicyclo[4.2.0]octane analogs.

β-Tubulin-Targeted Anticancer Agents

The predicted β-tubulin binding activity of this scaffold makes it a candidate for developing microtubule-disrupting anticancer agents . Its selectivity for tubulin over β-lactamase enzymes distinguishes it from monocyclic β-lactam derivatives, reducing off-target effects in antibacterial screening cascades.

Photochemical Electrocyclization Studies

The compound's formation via a 6π–8π–4π electrocyclic cascade makes it a valuable substrate for studying photochemical reaction mechanisms and developing new synthetic methodologies. Its high specificity in photochemical generation contrasts with the non-stereoselective thermal methods used for saturated analogs.

Conformationally Restricted Scaffold

As a sp³-rich, low-molecular-weight bicyclic template, this compound is suitable for lead-oriented synthesis and conformational restriction studies . Its unique ring fusion imparts distinct spatial orientation compared to 2-azabicyclo[3.2.0]heptane or monocyclic β-lactam scaffolds, enabling exploration of novel chemical space.

Application
Selection Property
Validation Focus
6-Substituted pyridinone synthesis
Diene reactivity profile
Regioselective functionalization review
Tubulin interaction studies
β-Lactam target-class profile
Tubulin-binding assay context
Photochemical mechanism research
Electrocyclic cascade reactivity
Stereochemical outcome review
Conformationally restricted template
Bicyclic ring-fusion geometry
Scaffold spatial orientation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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